Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate
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Overview
Description
Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate is a complex organic compound that features a combination of aromatic rings, halogens, and sulfonyl groups
Mechanism of Action
Mode of Action
It’s known that the compound participates in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 2,4-dichloro-5-methoxyaniline, is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated aniline derivative.
Esterification: The sulfonylated aniline derivative is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
Uniqueness
Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both halogens and a sulfonyl group makes it particularly versatile for various applications.
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO5S/c1-3-26-17(22)10-21(15-9-16(25-2)14(19)8-13(15)18)27(23,24)12-6-4-11(20)5-7-12/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWOVBUNDJBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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